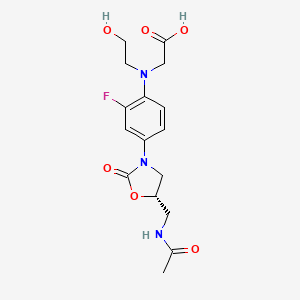

Levofloxacin Tetrafluoro Impurity 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

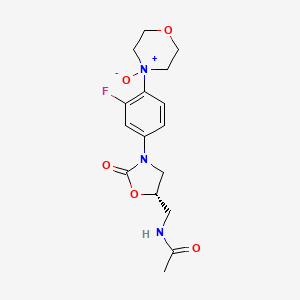

Genotoxicity Evaluation

Levofloxacin n-oxide, an impurity in levofloxacin, was investigated for its genotoxicity using in silico and in vitro methods. The study utilized Derek, a commercial structure-activity relationship software, and conducted mouse lymphoma and chromosome aberration assays in Chinese hamster lung cells. The impurity was found to be non-mutagenic in the mouse lymphoma assay, though it showed a significant increase in structural aberrations in certain conditions (Zhu et al., 2012).

Analytical Method Development

A new High-Performance Liquid Chromatography (HPLC) method was developed for the enantioselective separation of levofloxacin and its chiral impurity. This research aimed to improve the separation of levofloxacin enantiomers by optimizing various factors, such as the concentration of D-phenylalanine, the pH of the buffer, and the flow rate. The method was validated according to ICH Q2 (R1) guidelines and was successful in determining levofloxacin impurity in raw material and pharmaceutical dosage forms (Abousalih et al., 2021).

Electrochemical Mineralization

A study on the electrochemical mineralization of levofloxacin using the electro-Fenton-pyrite process showed the degradation of the drug in water. This process used pyrite powder to regulate pH and supply Fe(2+) as a catalyst. The results revealed efficient mineralization of levofloxacin and identified final products such as oxalic and oxamic acids, contributing to understanding levofloxacin's environmental impact (Barhoumi et al., 2015).

Sensor Development for Determination

Research was conducted to develop highly sensitive and selective carbon paste electrodes for the potentiometric determination of levofloxacin. These sensors were applied successfully for levofloxacin determination in pharmaceutical preparation and biological samples, indicating their potential for accurate levofloxacin measurement in various settings (Abdel-Haleem et al., 2021).

Impurity Detection and Characterization

An integrated approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for detecting and characterizing trace impurities in levofloxacin. This method proved to be rapid, sensitive, and automatic for impurity profiling, essential for ensuring the quality and safety of pharmaceuticals (Zheng et al., 2014).

Prodrug Development

A study aimed at developing and evaluating levofloxacin-proliposomes for pulmonary delivery as a treatment for lung tuberculosis. This research showed that levofloxacin-proliposomes were less toxic to respiratory cells and did not activate inflammatory mediators, suggesting their potential as an alternative formulation for delivering levofloxacin to the lower airways (Rojanarat et al., 2012).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

103995-33-1 |

|---|---|

Nombre del producto |

Levofloxacin Tetrafluoro Impurity 2 |

Fórmula molecular |

C14H12F4O4 |

Peso molecular |

320.24 |

Apariencia |

White Solid to Pale Yellow Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

3-(2,3,4,5-tetrafluorophenyl)-3-oxo-2-(ethoxymethylene)-propanoic acid ethyl ester; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.